molecular formula C16H23NO6 B1596749 Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS No. 500788-92-1

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Cat. No.: B1596749
CAS No.: 500788-92-1
M. Wt: 325.36 g/mol
InChI Key: DMWARYCUBBJWKQ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid: is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2,3-dimethoxyphenyl group attached to the propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propionic Acid Backbone: The propionic acid backbone is constructed through a series of reactions, including alkylation and esterification.

    Introduction of the 2,3-Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group is introduced via a substitution reaction, often using a suitable phenyl derivative.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes purification steps such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various phenyl derivatives and suitable catalysts.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar amino acids in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural features allow for the exploration of new pharmacophores and drug candidates.

Industry: In the industrial sector, Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and phenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.

Comparison with Similar Compounds

  • Boc-®-3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
  • Boc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid
  • Boc-®-3-Amino-3-(2,3-dihydroxy-phenyl)-propionic acid

Comparison: Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the Boc protecting group also adds to its uniqueness, providing stability and facilitating its use in various synthetic applications.

Properties

IUPAC Name

(3R)-3-(2,3-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-13(18)19)10-7-6-8-12(21-4)14(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWARYCUBBJWKQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375909
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-92-1
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 3
Reactant of Route 3
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 4
Reactant of Route 4
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 5
Reactant of Route 5
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.